![molecular formula C25H22BNO2 B13351626 [2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 921198-26-7](/img/structure/B13351626.png)
[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrene moiety and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain high-purity (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other aromatic systems .
Biology and Medicine
In biology and medicine, this compound has potential applications as a fluorescent probe due to the presence of the pyrene moiety, which exhibits strong fluorescence. It can be used for imaging and detection of biological molecules and processes. Additionally, boronic acid derivatives are known to inhibit serine proteases and other enzymes, making them candidates for drug development .
Industry
In the industrial sector, (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid can be used in the development of advanced materials, such as polymers and sensors. Its unique chemical properties enable the design of materials with specific functionalities and improved performance.
Mecanismo De Acción
The mechanism of action of (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as a sensor or inhibitor. The pyrene moiety contributes to its fluorescence properties, enabling visualization and tracking of its interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid . These compounds share the boronic acid functional group but differ in their substituents and overall structure.
Uniqueness
What sets (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid apart is the presence of the pyrene moiety, which imparts unique fluorescence properties. This makes it particularly useful for applications requiring fluorescent labeling and detection. Additionally, the combination of the methylamino group and the boronic acid group enhances its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
921198-26-7 |
|---|---|
Fórmula molecular |
C25H22BNO2 |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
[2-[[methyl(pyren-2-ylmethyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C25H22BNO2/c1-27(16-22-5-2-3-8-23(22)26(28)29)15-17-13-20-11-9-18-6-4-7-19-10-12-21(14-17)25(20)24(18)19/h2-14,28-29H,15-16H2,1H3 |
Clave InChI |
JGICDDIZSPLLGV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CN(C)CC2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


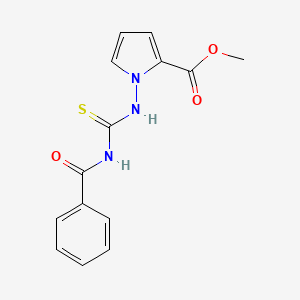
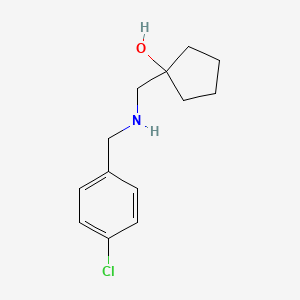
![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
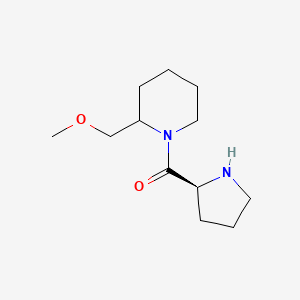
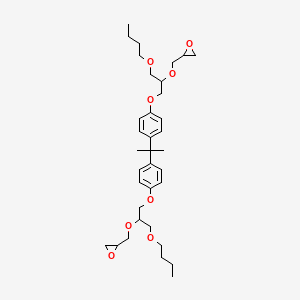


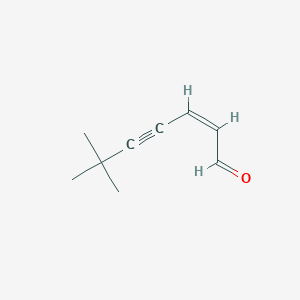
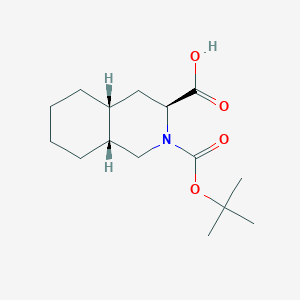
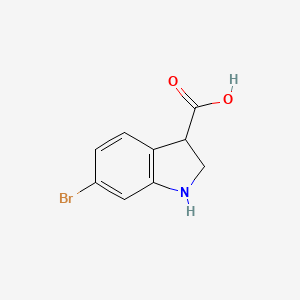
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)

![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)

